

# Application Notes and Protocols: Measuring PR-104 Efficacy in 3D Spheroids

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## Compound of Interest

Compound Name: *Pr 104*

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## Introduction

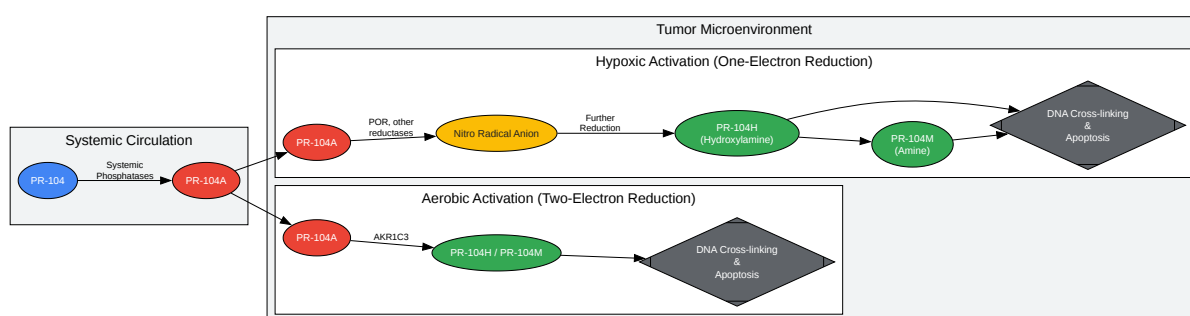
PR-104 is a hypoxia-activated prodrug (HAP) that holds promise as an anti-cancer therapeutic agent.<sup>[1]</sup> It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.<sup>[1][2]</sup> The unique feature of PR-104A is its selective activation in hypoxic (low oxygen) environments, which are characteristic of solid tumors.<sup>[1][2][3]</sup> This targeted activation minimizes damage to healthy, well-oxygenated tissues. PR-104A is metabolized into reactive nitrogen mustards that crosslink DNA, leading to cancer cell death.<sup>[1][4]</sup> Interestingly, PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.<sup>[1][5]</sup>

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant for anti-cancer drug screening compared to traditional 2D cell cultures.<sup>[6][7][8][9]</sup> Spheroids mimic the microenvironment of solid tumors, including the development of hypoxic cores, making them an ideal platform to evaluate the efficacy of hypoxia-activated prodrugs like PR-104.<sup>[10][11][12]</sup>

These application notes provide detailed protocols for assessing the efficacy of PR-104 in 3D tumor spheroids, covering spheroid formation, treatment, and various analytical methods to quantify its effects.

## Signaling Pathway and Activation of PR-104

The activation of PR-104 is a multi-step process that results in the formation of potent DNA cross-linking agents. This process is initiated by the conversion of the pre-prodrug PR-104 to the active prodrug PR-104A.

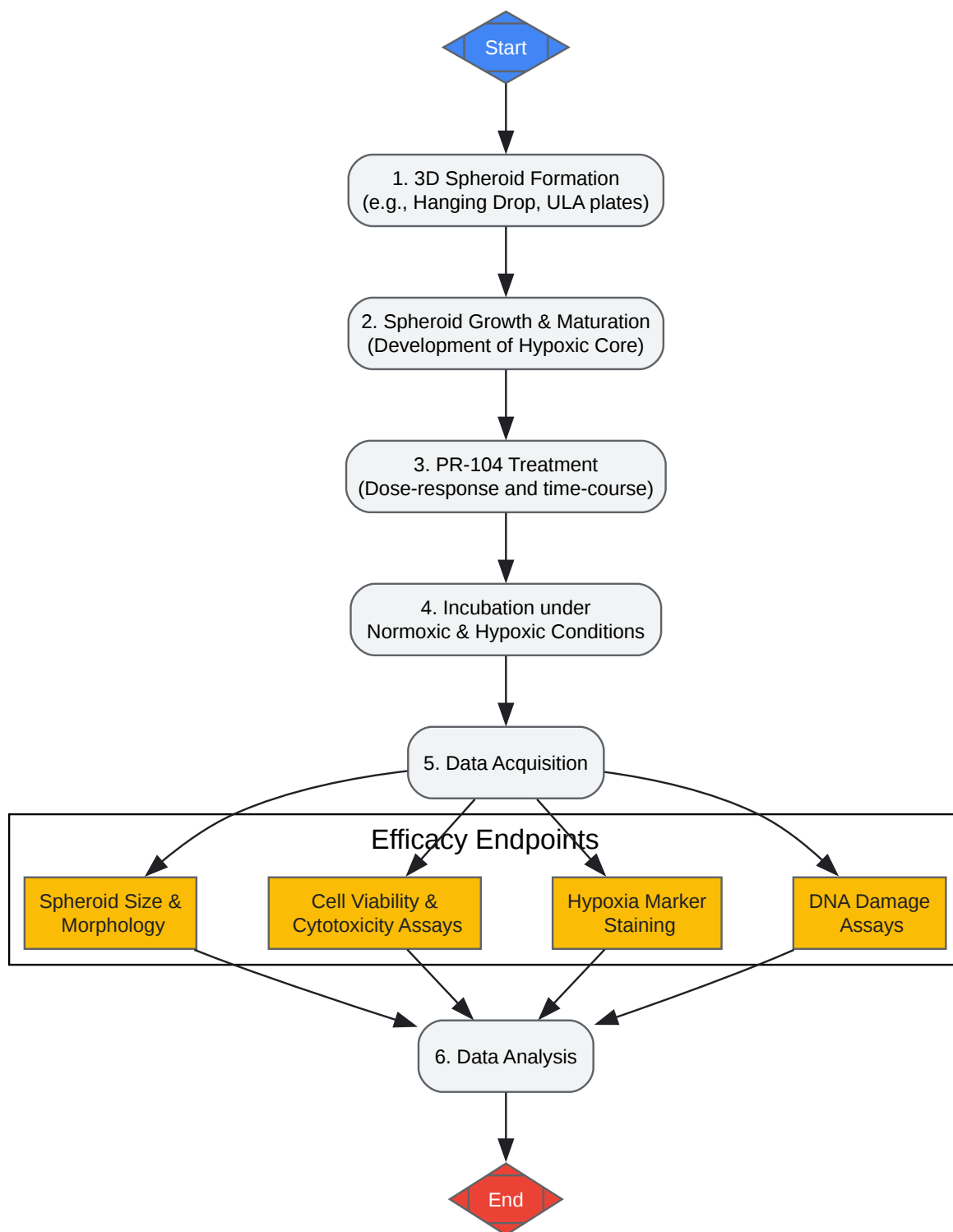


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Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.

## Experimental Workflow for Efficacy Testing

A general workflow for evaluating the efficacy of PR-104 in 3D spheroids involves several key stages, from spheroid formation to data analysis.



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Caption: General experimental workflow for evaluating PR-104 efficacy in 3D spheroids.

## Protocols

### Protocol 1: 3D Spheroid Formation

Objective: To generate uniform 3D tumor spheroids. Common methods include the hanging drop and ultra-low attachment (ULA) plate techniques.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Hanging drop plates or ULA 96-well round-bottom plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

Procedure (ULA Plate Method):

- Culture cancer cells in a T-75 flask to 70-80% confluency.
- Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 1,000-10,000 cells per 100 µL, depending on the cell line's aggregation properties.
- Dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
- Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.

- Incubate the plate in a humidified incubator for 2-7 days to allow for spheroid formation and the development of a hypoxic core. Monitor spheroid formation daily using a microscope.[6]

## Protocol 2: PR-104 Treatment of 3D Spheroids

Objective: To treat the formed spheroids with varying concentrations of PR-104 under both normoxic and hypoxic conditions.

Materials:

- Mature 3D spheroids in ULA plates
- PR-104 stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium
- Hypoxia chamber or incubator (e.g., 1% O<sub>2</sub>, 5% CO<sub>2</sub>, 94% N<sub>2</sub>)

Procedure:

- Prepare serial dilutions of PR-104 in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest PR-104 concentration).
- Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the appropriate PR-104 dilution or vehicle control.
- For hypoxic treatment, place one set of plates in a hypoxia chamber. For normoxic treatment, return the other set of plates to the standard incubator.
- Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).

## Protocol 3: Measurement of Spheroid Size and Morphology

Objective: To assess the effect of PR-104 on spheroid growth and integrity. Changes in spheroid size are a primary indicator of cytotoxicity.[6][8]

**Materials:**

- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)

**Procedure:**

- At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture bright-field images of the spheroids in each well.
- Use image analysis software to measure the diameter of each spheroid. The area can also be calculated.
- Calculate the spheroid volume assuming a spherical shape ( $\text{Volume} = \frac{4}{3} * \pi * (\text{radius})^3$ ).
- Plot the change in spheroid volume over time for each treatment condition. A reduction in volume or growth inhibition compared to the control indicates drug efficacy.

## Protocol 4: Cell Viability and Cytotoxicity Assays

Objective: To quantify the number of viable and dead cells within the spheroids after PR-104 treatment. ATP-based assays are highly sensitive for determining cell viability in 3D cultures.[\[6\]](#)  
[\[8\]](#)

**Materials:**

- 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
- Luminometer

**Procedure (ATP-based Assay):**

- At the end of the treatment period, allow the plates to equilibrate to room temperature for 30 minutes.
- Add 100  $\mu\text{L}$  of the 3D cell viability reagent to each well.
- Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

## Protocol 5: Hypoxia Staining

Objective: To visualize and quantify the hypoxic regions within the spheroids and assess the selective action of PR-104. Pimonidazole is a common marker for hypoxia.[\[4\]](#)

Materials:

- Pimonidazole hydrochloride solution
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against pimonidazole adducts
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope or confocal microscope

Procedure:

- Two to four hours before the end of the PR-104 treatment, add pimonidazole to the spheroid culture medium at a final concentration of 100-200  $\mu$ M.
- At the end of the incubation, carefully collect the spheroids and wash them with PBS.
- Fix the spheroids with 4% paraformaldehyde for 1-2 hours at room temperature.

- Wash the spheroids with PBS and permeabilize them with permeabilization buffer for 30 minutes.
- Block non-specific antibody binding with blocking buffer for 1 hour.
- Incubate the spheroids with the primary anti-pimonidazole antibody overnight at 4°C.
- Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature in the dark.
- Wash the spheroids with PBS and mount them on a microscope slide.
- Image the spheroids using a fluorescence or confocal microscope to visualize the hypoxic regions (pimonidazole staining) and assess cell death in these areas.

## Protocol 6: DNA Damage Assessment (γH2AX Staining)

Objective: To detect DNA double-strand breaks induced by the active metabolites of PR-104. The formation of γH2AX foci is a sensitive marker of DNA damage.[\[15\]](#)

### Materials:

- Materials for fixation, permeabilization, and blocking as in Protocol 5.
- Primary antibody against phosphorylated H2AX (γH2AX)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Confocal microscope

### Procedure:

- Following PR-104 treatment, collect, fix, permeabilize, and block the spheroids as described in Protocol 5 (steps 2-5).
- Incubate the spheroids with the primary anti-γH2AX antibody overnight at 4°C.



- Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature in the dark.
- Wash the spheroids and mount them for imaging.
- Acquire z-stack images of the spheroids using a confocal microscope.
- Quantify the number and intensity of  $\gamma$ H2AX foci per nucleus in different regions of the spheroid (core vs. periphery) to assess the extent and location of DNA damage.

## Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of PR-104 on Spheroid Size

Treatment Group	Concentration ( $\mu$ M)	Spheroid Volume ( $\text{mm}^3$ ) at 72h (Mean $\pm$ SD)	% Growth Inhibition
Vehicle Control	0	$0.85 \pm 0.05$	0
PR-104 (Normoxia)	10	$0.78 \pm 0.04$	8.2
PR-104 (Normoxia)	50	$0.65 \pm 0.06$	23.5
PR-104 (Hypoxia)	10	$0.52 \pm 0.05$	38.8
PR-104 (Hypoxia)	50	$0.21 \pm 0.03$	75.3

Table 2: Cytotoxicity of PR-104 in 3D Spheroids (IC50 Values)

Cell Line	Condition	PR-104 IC50 (μM)	Hypoxic Cytotoxicity Ratio (HCR)
HCT116	Normoxia	150.2	85.3
HCT116	Hypoxia	1.76	
HT29	Normoxia	210.5	102.2
HT29	Hypoxia	2.06	

Note: HCR is calculated as the IC50 under normoxic conditions divided by the IC50 under hypoxic conditions.

Table 3: Quantification of DNA Damage (γH2AX Foci)

Treatment Group	Concentration (μM)	Spheroid Region	Average γH2AX Foci per Nucleus (Mean ± SD)
Vehicle Control	0	Periphery	1.2 ± 0.3
Vehicle Control	0	Core	1.5 ± 0.4
PR-104 (Hypoxia)	10	Periphery	5.8 ± 1.1
PR-104 (Hypoxia)	10	Core	25.4 ± 3.2

## Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the hypoxia-activated prodrug PR-104 in 3D spheroid models. By employing these techniques, researchers can gain valuable insights into the drug's potency, selectivity for hypoxic tumor cells, and mechanism of action in a physiologically relevant in vitro system. This information is crucial for the preclinical development and clinical translation of PR-104 and other targeted cancer therapies.

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